molecular formula C9H9NO B2738625 7-methyl-1H-indol-5-ol CAS No. 53233-87-7

7-methyl-1H-indol-5-ol

Cat. No. B2738625
CAS RN: 53233-87-7
M. Wt: 147.177
InChI Key: IGYHZJNICRWVJU-UHFFFAOYSA-N
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Description

7-methyl-1H-indol-5-ol is a chemical compound with the molecular formula C9H9N . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives, including 7-methyl-1H-indol-5-ol, are prevalent moieties present in selected alkaloids . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological significance . Various strategies for the synthesis of indole derivatives have been reported, including transition metal-catalyzed reactions and reductive cyclization reactions .


Molecular Structure Analysis

The molecular weight of 7-methyl-1H-indol-5-ol is 131.1745 . The IUPAC Standard InChI is InChI=1S/C9H9N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6,10H,1H3 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole derivatives, including 7-methyl-1H-indol-5-ol, show various biologically vital properties . The construction of indoles as a moiety in selected alkaloids has been highlighted in several studies . The synthesis of a series of indole and carbazole derivatives from 2-fluorophenyl imines has also been reported .

Scientific Research Applications

Safety and Hazards

The safety data sheet for 7-Methylindole, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on the development of novel methods of synthesis and the exploration of the therapeutic potential of these compounds .

properties

IUPAC Name

7-methyl-1H-indol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYHZJNICRWVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1H-indol-5-ol

CAS RN

53233-87-7
Record name 7-methyl-1H-indol-5-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium nitrosodisulfonate (46.1 g, 172 mmol) was added to a 0.1 M aqueous solution of sodium phosphate at pH=7 (1 L) at room temperature. 7-Methylindoline (CAS #: 65673-86-1) (10.4 g, 78 mmol) was dissolved in 100 mL of acetone and added to the reaction in one portion at room temperature. After 30 minutes the reaction was diluted with ethyl acetate and the organic layer was separated. The aqueous layer was then extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered and concentrated. The resulting residue was absorbed onto silica and then purified by silica gel flash chromatography (0-50% ethyl acetate in heptanes) to provide the title compound. MS (ESI+) m/z 148.08 (M+H).
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46.1 g
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10.4 g
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100 mL
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